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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to generating and characterizing

SNX18 knockout mouse models. Sorting Nexin 18 (SNX18) is a crucial protein involved in

various cellular processes, including endocytic trafficking and autophagy.[1][2] Creating a

knockout mouse model for the Snx18 gene is an invaluable tool for elucidating its physiological

roles and its potential as a therapeutic target.

SNX18 Signaling and Function
SNX18 is a member of the sorting nexin (SNX) family, characterized by a Phox (PX) domain

that binds to phosphoinositides, enabling its recruitment to membranes.[3][4] It also contains a

BAR domain, which is involved in sensing and inducing membrane curvature, and an SH3

domain, which mediates protein-protein interactions.

SNX18 plays a significant role in:

Endocytic Trafficking: It participates in clathrin-mediated endocytosis by interacting with key

components of the endocytic machinery like dynamin, N-WASP, and synaptojanin.[1][5] It

can act redundantly with its paralog, SNX9, in this process.[1]

Autophagy: SNX18 is a positive regulator of autophagy, promoting the formation of

autophagosomes.[2] It facilitates the trafficking of ATG9A and ATG16L1 from recycling
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endosomes to the site of autophagosome formation, a process that requires its interaction

with Dynamin-2.[6]

Below is a diagram illustrating the key roles of SNX18 in cellular trafficking pathways.

Caption: Role of SNX18 in Endocytosis and Autophagy.

Experimental Workflow for Generating SNX18
Knockout Mice
The generation of SNX18 knockout mice is most efficiently achieved using CRISPR-Cas9

technology.[7] This method allows for direct genome editing in mouse zygotes, significantly

reducing the timeline compared to traditional methods involving embryonic stem cells.[8][9] The

overall process can be divided into several key stages, from initial design to the establishment

of a stable mouse line.[10]

Caption: Workflow for CRISPR-Cas9 Mediated SNX18 Knockout Mouse Generation.

Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Generation of Snx18
Knockout Mice
This protocol outlines the steps for generating founder mice with a disrupted Snx18 gene.

1. Design of sgRNAs:

Identify critical exons of the mouse Snx18 gene (MGI:2137642). Targeting an early exon is

recommended to induce a frameshift mutation leading to a premature stop codon.

Use online design tools (e.g., CRISPOR, E-CRISP) to design at least two sgRNAs with high

on-target scores and low off-target potential.[8]

2. Reagent Preparation:

Synthesize the designed sgRNAs.

Prepare high-quality Cas9 mRNA or obtain purified Cas9 protein.
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Prepare the microinjection buffer (e.g., RNase-free TE buffer).

Combine the components to create the final microinjection mix.[10]

Component Final Concentration

Cas9 mRNA or Protein 50-100 ng/µL

Each sgRNA 25-50 ng/µL

Microinjection Buffer to final volume

Table 1: Example Microinjection Mix Components.

3. Founder Generation:

Superovulate female mice of a chosen strain (e.g., C57BL/6J) and mate them with stud

males.

Harvest fertilized zygotes from the oviducts of the plugged females.

Perform pronuclear or cytoplasmic microinjection of the CRISPR-Cas9 mix into the zygotes.

[9][10]

Culture the injected embryos overnight to the 2-cell stage.

Surgically transfer the viable embryos into the oviducts of pseudopregnant recipient female

mice.[11]

4. Identification of Founder Mice:

Once pups are born (F0 generation), allow them to be weaned (approx. 3 weeks).

Collect a small tail biopsy (~1-2 mm) for genomic DNA extraction.

Genotype the F0 pups using the protocol described below to identify individuals carrying

mutations in the Snx18 gene.
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Sequence the targeted region in positive founders to confirm the exact nature of the mutation

(insertion/deletion, "indel").

Protocol 2: Genotyping of Snx18 Knockout Mice
This protocol describes a standard PCR-based method for identifying mice with the targeted

Snx18 mutation.

1. Genomic DNA Extraction from Mouse Tails:

Place a ~1-2 mm mouse tail biopsy into a 1.5 mL microcentrifuge tube.

Add 100 µL of Proteinase K digestion buffer.

Incubate overnight at 55°C until the tissue is completely lysed.

Inactivate the Proteinase K by heating at 95°C for 10 minutes.

Centrifuge at high speed for 5 minutes to pellet debris.

Use 1-2 µL of the supernatant as the template for the PCR reaction. Alternatively, purify the

DNA using standard phenol-chloroform extraction or a commercial kit.[12]

Proteinase K Digestion Buffer Component Final Concentration

Tris-HCl, pH 8.0 10 mM

NaCl 100 mM

EDTA 10 mM

SDS 0.5%

Proteinase K 0.1 mg/mL

Table 2: Composition of Proteinase K Digestion Buffer.

2. PCR Amplification:
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Design PCR primers flanking the sgRNA target site in the Snx18 gene. The expected product

size for the wild-type allele should be between 200-500 bp.

Set up the PCR reaction as detailed in the table below.

Component (for 25 µL reaction) Volume/Amount

10X PCR Buffer 2.5 µL

dNTPs (10 mM each) 0.5 µL

Forward Primer (10 µM) 1.0 µL

Reverse Primer (10 µM) 1.0 µL

Taq DNA Polymerase 0.25 µL

Genomic DNA Template 1.0 µL

Nuclease-free Water to 25 µL

Table 3: PCR Reaction Mix for Genotyping.

Perform PCR using the following cycling conditions. These may need optimization based on

primer melting temperatures.[13]

Step Temperature Time Cycles

Initial Denaturation 94°C 3 min 1

Denaturation 94°C 30 sec \multirow{3}{*}{35}

Annealing 55-65°C 30 sec

Extension 72°C 30 sec

Final Extension 72°C 5 min 1

Hold 4°C ∞ 1

Table 4: PCR Cycling Conditions.
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3. Analysis of Results:

Run the PCR products on a 2-3% agarose gel.

A successful knockout (via NHEJ) will result in a small insertion or deletion (indel) at the

target site. This may be visible as a slight shift in band size on a high-resolution gel or may

require Sanger sequencing of the PCR product to identify.

For heterozygous mice, both the wild-type band and the mutant band/smear will be visible.

For homozygous knockout mice, only the mutant band will be present.

Expected Phenotypes
Based on data from the International Mouse Phenotyping Consortium (IMPC) and existing

literature, knockout of the Snx18 gene may result in a range of phenotypes. Researchers

should be prepared to conduct detailed phenotypic analysis.

Phenotypic Area
Observed or Expected

Phenotype
Reference

Neurology/Behavior

Abnormal behavioral or

neurological phenotypes may

be present.

[5]

Mortality/Aging
Potential for altered lifespan or

age-related phenotypes.
[5]

Cellular Biology

Reduced or inhibited

autophagy. Alterations in

endocytic trafficking.

[6]

Table 5: Potential Phenotypes of SNX18 Knockout Mice.

By following these detailed protocols and application notes, researchers can successfully

generate and validate SNX18 knockout mouse models, paving the way for a deeper

understanding of its role in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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